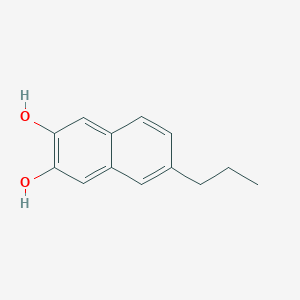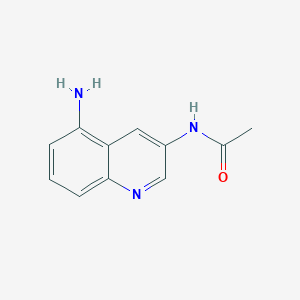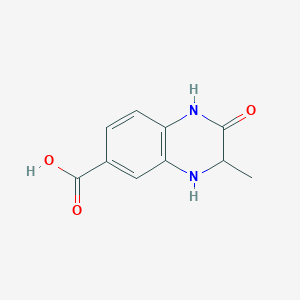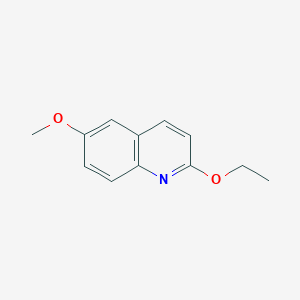
6-Propylnaphthalene-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Propylnaphthalene-2,3-diol is an organic compound belonging to the class of naphthalenediols It is characterized by the presence of two hydroxyl groups (-OH) attached to the naphthalene ring at positions 2 and 3, with a propyl group (-C3H7) attached at position 6
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propylnaphthalene-2,3-diol can be achieved through several methods. One common approach involves the hydroxylation of 6-propylnaphthalene using oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4). These reagents facilitate the addition of hydroxyl groups to the naphthalene ring, resulting in the formation of the diol.
Another method involves the reduction of 6-propylnaphthalene-2,3-dione using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process converts the carbonyl groups into hydroxyl groups, yielding this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroxylation or reduction processes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial reactors and optimized reaction conditions are employed to ensure high yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-Propylnaphthalene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as quinones.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthalenediols or naphthalenes.
Substitution: Formation of various substituted naphthalenes.
Wissenschaftliche Forschungsanwendungen
6-Propylnaphthalene-2,3-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Propylnaphthalene-2,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through its ability to modulate oxidative stress, enzyme activity, and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydroxynaphthalene: Similar structure but lacks the propyl group.
1,4-Dihydroxynaphthalene: Different hydroxyl group positions.
6-Methylnaphthalene-2,3-diol: Similar structure with a methyl group instead of a propyl group.
Uniqueness
6-Propylnaphthalene-2,3-diol is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with other molecules, making it distinct from other naphthalenediols.
Eigenschaften
Molekularformel |
C13H14O2 |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
6-propylnaphthalene-2,3-diol |
InChI |
InChI=1S/C13H14O2/c1-2-3-9-4-5-10-7-12(14)13(15)8-11(10)6-9/h4-8,14-15H,2-3H2,1H3 |
InChI-Schlüssel |
ZMQNGDAOEHHWQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC2=CC(=C(C=C2C=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4'-Vinyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B11898345.png)




![7-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11898381.png)



![N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11898421.png)
